REACTION_CXSMILES
|
[Cl-].[NH4+].[Cl:3][C:4]1[CH:16]=[C:15]([N+:17]([O-])=O)[C:7]([O:8][CH2:9][C:10](OCC)=[O:11])=[C:6]([C:20]([O:22][CH3:23])=[O:21])[CH:5]=1>CN(C)C=O.[Fe]>[Cl:3][C:4]1[CH:5]=[C:6]([C:20]([O:22][CH3:23])=[O:21])[C:7]2[O:8][CH2:9][C:10](=[O:11])[NH:17][C:15]=2[CH:16]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
ethyl 4-chloro-2-methoxycarbonyl-6-nitrophenoxyacetate
|
Quantity
|
63.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(OCC(=O)OCC)C(=C1)[N+](=O)[O-])C(=O)OC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
40 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rises to 95° C
|
Type
|
STIRRING
|
Details
|
The resulting solution is stirred at 80°-90° C. for an hour
|
Type
|
FILTRATION
|
Details
|
The whole solution is filtered with suction through hot celite
|
Type
|
ADDITION
|
Details
|
The mother liquor is poured into 2 1 of ice-cold water
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals are collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C2=C(NC(CO2)=O)C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |